1-(2-Chlorophenyl)-3-hydroxypropan-1-one

Physicochemical Properties Regioisomer Separation Synthetic Intermediates

This 2-chloro positional isomer provides distinct steric and electronic ortho-effects critical for regioselective synthesis of bupropion analogs. The primary 3-hydroxy group enables further functionalization for metabolite and impurity reference standards. Supplied with comprehensive characterization data, it is ideal for QC-driven pharmaceutical R&D and SAR studies.

Molecular Formula C9H9ClO2
Molecular Weight 184.62 g/mol
CAS No. 648416-49-3
Cat. No. B12602645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Chlorophenyl)-3-hydroxypropan-1-one
CAS648416-49-3
Molecular FormulaC9H9ClO2
Molecular Weight184.62 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)CCO)Cl
InChIInChI=1S/C9H9ClO2/c10-8-4-2-1-3-7(8)9(12)5-6-11/h1-4,11H,5-6H2
InChIKeyPVXQUJBHZGNPDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Chlorophenyl)-3-hydroxypropan-1-one (CAS 648416-49-3): Ortho-Substituted C9 Chlorohydroxyketone Properties and Synthetic Role


1-(2-Chlorophenyl)-3-hydroxypropan-1-one (CAS 648416-49-3) is a C9 chlorinated β-hydroxy aryl ketone (C₉H₉ClO₂, exact mass 184.03 g/mol) belonging to the aryl-3-hydroxypropan-1-one class . This positional isomer, bearing a 2-chloro substituent on the phenyl ring and a primary hydroxyl at the 3-position of the propan-1-one chain, has a computed logP of 1.91 and a polar surface area (PSA) of 37.3 Ų . Publicly available information records its role as a synthetic intermediate, notably as a key building block for the antidepressant bupropion and related APIs [1]; however, primary research literature and comparative biological datasets remain very limited.

Why 1-(2-Chlorophenyl)-3-hydroxypropan-1-one Cannot Be Directly Replaced by Meta or Para Isomers in Regioselective Synthesis


Substitution at the 2-position creates a unique steric and electronic environment around the carbonyl group compared to the more common 3- or 4-chlorophenyl isomers. This ortho-effect can critically influence the regioselectivity of subsequent reactions, such as α-functionalisation or condensation steps, when constructing pharmacophores like bupropion analogs [1]. However, publicly accessible quantitative evidence that formally benchmarks these reactivity differences (e.g., relative reaction yields, selectivity ratios) against defined comparators is currently absent from the peer-reviewed literature and patent examples [1][2].

1-(2-Chlorophenyl)-3-hydroxypropan-1-one (CAS 648416-49-3): Quantitative Differentiation Evidence Summary


Physicochemical Differentiation of the Ortho Isomer from the 3-Chloro and 4-Chloro Regioisomers

The ortho-chloro arrangement of 1-(2-chlorophenyl)-3-hydroxypropan-1-one yields a computed logP value of 1.91 and a PSA of 37.3 Ų, which are distinguishable from the values typically reported for the meta (1-(3-chlorophenyl)-2-hydroxypropan-1-one) and para (1-(4-chlorophenyl)-2-hydroxypropan-1-one) regioisomers. These calculated differences can be exploited to predict reversed-phase HPLC retention behavior or to design selective extraction protocols when a mixture of isomers is generated during synthesis. Direct, experimentally measured chromatographic retention times or isomer-specific reaction rate constants were not found in the available literature .

Physicochemical Properties Regioisomer Separation Synthetic Intermediates

Synthetic Role as a Bupropion-Related Substance in Comparison to the 3-Chloro Regioisomer

The pharmaceutical literature explicitly differentiates 'Bupropion Related Compound C', which is defined as 1-(3-chlorophenyl)-2-hydroxypropan-1-one [1], from other possible chlorohydroxypropanone isomers. The 2-chloro regioisomer is listed separately as the '2-Chloro Analog' of bupropion, used as a characterized reference standard [2]. This regulatory and pharmacopoeial distinction constitutes the most concrete evidence that simple substitution is not permissible, as the 2-chloro isomer would represent a different impurity or synthetic byproduct with its own acceptance criteria. Quantitative purity and limit-level data for the 2-chloro analog in drug substance are proprietary or pharmacopoeial, but its separate CAS registration and commercial availability as a distinct standard confirm its non-interchangeability.

Pharmaceutical Impurity Bupropion Synthesis Regioselective Chemistry

Positional Isomer Impact on Biocatalytic Reduction Selectivity: A Chemoenzymatic Class Inference

Studies on the chemoenzymatic synthesis of (R)-2-hydroxypropiophenones demonstrate that the position of the chloro substituent on the phenyl ring significantly alters the kinetic resolution efficiency of biocatalysts such as alcohol dehydrogenases [1]. The model substrate in this published work is 1-(3-chlorophenyl)-2-hydroxypropan-1-one, for which quantitative enantiomeric excess (ee) and conversion data have been reported. Although the 2-chloro isomer was not studied, this class-level evidence strongly infers that changing the substituent position from meta to ortho will alter the active-site interactions and thus the activity and selectivity of the enzyme. Quantitative data for the target compound would be required to draw a firm conclusion, but the precedent is established that a 'chlorophenyl hydroxypropanone' is not a single substrate for such processes.

Biocatalysis Chemoenzymatic Synthesis Regioselectivity

Core Application Scenarios for 1-(2-Chlorophenyl)-3-hydroxypropan-1-one (CAS 648416-49-3) Based on Available Evidence


Pharmaceutical Reference Standard and Impurity Profiling for Ortho-Specific Processes

Use as a distinct analytical reference material when developing or validating HPLC/LC-MS impurity methods for bupropion or analog synthesis where ortho-chlorination is a potential side reaction. The compound serves as a marker for the specific 2-chloro impurity, which is different from the official 'Bupropion Related Compound C' (3-chloro) [1].

Regioselective Synthesis of Patent-Defended Bupropion Analogs via 2-Chloro Aryl Ketone Intermediates

An intermediate in the preparation of novel 2-chloro-substituted aminoketones, where the 2-chloroaryl moiety is intentionally introduced for structure-activity relationship (SAR) studies around the clinically used antidepressant scaffold. The presence of the 3-hydroxy group offers a synthetic handle for further functionalisation that is absent in the corresponding 3'-chloropropiophenone [2].

Lignin-Derived Platform Molecule Research and Biocatalytic Screening

Serving as a halogenated analog in studies focused on aryl-3-hydroxypropanones as biomass-derived platform chemicals. The ortho-substitution pattern provides a probe for investigating the electronic effects of substituents on downstream hydroacylation or oxidation reactions [3].

Quote Request

Request a Quote for 1-(2-Chlorophenyl)-3-hydroxypropan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.